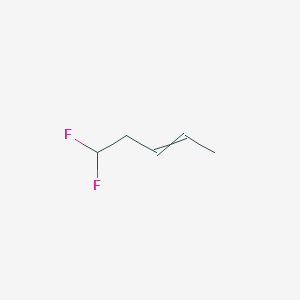

5,5-Difluoropent-2-ene

Description

Structure

3D Structure

Properties

CAS No. |

92901-65-0 |

|---|---|

Molecular Formula |

C5H8F2 |

Molecular Weight |

106.11 g/mol |

IUPAC Name |

5,5-difluoropent-2-ene |

InChI |

InChI=1S/C5H8F2/c1-2-3-4-5(6)7/h2-3,5H,4H2,1H3 |

InChI Key |

OTSDCLPGMKPHSY-UHFFFAOYSA-N |

Canonical SMILES |

CC=CCC(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 5,5 Difluoropent 2 Ene

Strategies for Carbon-Fluorine Bond Formation in Alkenes

The creation of carbon-fluorine (C-F) bonds in alkenes is a fundamental challenge in organofluorine chemistry. The high electronegativity of fluorine and the strength of the C-F bond necessitate specific and often innovative synthetic approaches. nih.gov

Building Block Approaches utilizing Fluorinated Precursors

One of the most common strategies for synthesizing gem-difluoroalkenes involves the use of readily available fluorinated building blocks. nih.govthieme-connect.com These methods leverage precursors that already contain the difluoromethylene group, which is then incorporated into the target alkene structure.

A notable example is the synthesis of acyclic 5,5-difluoro-5-phosphono-pent-2-en-1-yl nucleosides, which starts from (E)-1-bromo-5-diethoxyphosphoryl-5,5-difluoro-pent-2-ene. rsc.orgrsc.org This highlights the use of a pre-functionalized difluorinated five-carbon chain as a building block for more complex molecules. The synthesis proceeds via N-alkylation of various nucleobases with this key intermediate. rsc.org

Another approach involves the fluoroallylboration of aldehydes followed by an olefination reaction. acs.orgacs.org For instance, the Horner-Wadsworth-Emmons (HWE) or Still-Gennari olefination of TBS-protected 3,3-difluoro-4-hydroxy-2-ones, which are derived from the difluoroallylboration of aldehydes, yields (Z)-4,4-difluoropent-2-enoates. acs.orgacs.org

The following table summarizes a selection of building block approaches for the synthesis of difluorinated alkenes:

| Precursor Type | Reaction | Product | Reference |

| Fluorinated Phosphonates | N-alkylation | 5,5-Difluoro-5-phosphono-pent-2-en-1-yl nucleosides | rsc.orgrsc.org |

| Difluoroallylboronates | Fluoroallylboration-Olefination | (Z)-4,4-Difluoropent-2-enoates | acs.orgacs.org |

| α-Trifluoromethyl alkenes | Electrochemical Defluorinative Alkylation | Functionalized gem-difluoroalkenes | rsc.org |

These methods demonstrate the versatility of using fluorinated precursors to construct complex difluorinated molecules. The choice of building block and reaction sequence allows for control over the final structure and stereochemistry of the alkene.

Dehydrofluorination Routes to Difluorinated Alkenes

Dehydrofluorination, the elimination of hydrogen fluoride (B91410) (HF) from a polyfluorinated alkane, is another important strategy for the synthesis of difluorinated alkenes. nih.gov This approach often starts with more highly fluorinated precursors and removes HF to generate the desired double bond.

For example, the hydrodefluorination of CF3-substituted alkenes can be catalyzed by a nickel(II) hydride complex to produce gem-difluoroalkenes. nih.gov This reaction proceeds through a radical mechanism and tolerates a variety of functional groups that might be incompatible with other methods. nih.gov Similarly, the difluorination of alkenes can produce vicinal difluoro compounds, which can then undergo dehydrofluorination to yield α-fluoro enones. acs.org

The table below provides an overview of dehydrofluorination strategies:

| Precursor | Catalyst/Reagent | Product | Reference |

| CF3-substituted alkenes | Nickel(II) hydride | gem-Difluoroalkenes | nih.gov |

| Vicinal difluoroalkanes | Base | α-Fluoro enones | acs.org |

| Polyfluorinated alkanes | Lewis acidic catalysts (e.g., ACF) | Difluorinated alkenes | chemistryviews.org |

Transition Metal-Catalyzed Synthesis of Difluorinated Alkenes

Transition metal catalysis has emerged as a powerful tool for the synthesis of difluorinated alkenes, offering high efficiency and selectivity. nih.govresearchgate.net These methods often involve the formation of new carbon-carbon or carbon-heteroatom bonds, or the functionalization of existing gem-difluoroalkenes.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are widely used for the synthesis of a variety of organic compounds, including difluorinated alkenes. organic-chemistry.orgacs.org These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate.

A notable example is the stereoselective Hiyama cross-coupling reaction of tetrasubstituted gem-difluoroalkenes with organosilicon reagents. organic-chemistry.orgacs.orgfigshare.com This method allows for the introduction of various functional groups, including alkyl groups, to afford monofluoroalkenes with high diastereoselectivity. organic-chemistry.orgacs.org The reaction conditions can be tuned, and for aryl-substituted difluoroalkenes, the use of an additive like TBAF may not be necessary. figshare.com

Another palladium-catalyzed approach is the defluorinative coupling of 1-aryl-2,2-difluoroalkenes with boronic acids. nih.govnih.gov This reaction proceeds via a proposed β-fluoride elimination from a palladium(II) intermediate and provides a route to monofluorostilbenes with high diastereoselectivity under mild conditions. nih.gov

The following table summarizes key palladium-catalyzed cross-coupling reactions for the synthesis of functionalized alkenes from difluoroalkene precursors:

| Reaction Type | Substrates | Catalyst System | Product | Reference |

| Hiyama Coupling | gem-Difluoroalkenes, Organosiloxanes | Pd(dba)2/dppe | (E)-Monofluoroalkenes | organic-chemistry.orgacs.org |

| Defluorinative Coupling | 1-Aryl-2,2-difluoroalkenes, Boronic Acids | Palladium(II) trifluoroacetate, 4,4'-di-tert-butyl-2,2'-bipyridine | Monofluorostilbenes | nih.gov |

| Defluorinative Coupling for Ketone Synthesis | gem-Difluoroalkenes, Aryl Boronic Acids | Palladium catalyst | Indane-type ketones | nih.gov |

Gold(I)-Catalyzed Hydrofluorination of Alkyne Precursors

Gold(I) catalysts have proven effective in the hydrofluorination of alkynes to produce fluoroalkenes. mit.edufigshare.comacs.org These reactions offer a direct route to vinyl fluorides from readily available starting materials.

The gold(I)-catalyzed hydrofluorination of electron-deficient alkynes using triethylamine (B128534) trihydrogen fluoride (Et3N·3HF) provides stereoselective access to β-fluoro Michael acceptors. figshare.comacs.org This method is notable for its ability to generate (Z)-vinyl fluorides with high diastereoselectivity. acs.org Similarly, the hydrofluorination of internal alkynes can be achieved using gold(I) precatalysts and a mild HF source, proceeding through a proposed β-(fluorovinyl)gold intermediate. mit.edu

The table below highlights gold(I)-catalyzed hydrofluorination reactions:

| Alkyne Type | Catalyst/Reagent | Product | Key Feature | Reference |

| Electron-deficient alkynes | RuPhos-ligated gold(I) complex, Et3N·3HF | (Z)-β-Alkyl, β-fluoro Michael acceptors | High diastereoselectivity | figshare.comacs.org |

| Internal alkynes | (NHC)gold(I) fluoride, Et3N·3HF | trans-Fluoroalkenes | Reversible C-F bond formation | mit.edu |

| Internal alkynes | [Au(IPr)NiPr2], Perfluoroarene/nucleophile | Fluoroalkenes | HF transfer from a perfluoroarene | capes.gov.br |

Functionalization of Gem-Difluoroalkenes via Transition Metal Catalysis

Gem-difluoroalkenes are versatile building blocks that can undergo a variety of transition metal-catalyzed functionalization reactions. nih.govnih.gov These reactions can either retain the difluoromethylene group or result in a net C-F bond functionalization to yield monofluorinated products. nih.govnih.gov

Many transition metal-catalyzed reactions of gem-difluoroalkenes proceed through a β-fluoride elimination pathway, leading to monofluoroalkene products. nih.govresearchgate.net However, there is a growing interest in developing "fluorine-retentive" processes that maintain the difluoromethylene moiety. nih.govnih.gov

For instance, cobalt-catalyzed C-F/C-H functionalization has been used to couple gem-difluoroalkenes with substituted indoles, resulting in the formation of Z-fluoroalkenes with high diastereoselectivity. nih.gov Additionally, coinage metals like silver and copper can promote the addition of fluoride to gem-difluoroalkenes, leading to trifluoromethyl-containing products. nih.gov

The following table summarizes different modes of transition metal-catalyzed functionalization of gem-difluoroalkenes:

| Reaction Type | Catalyst | Outcome | Product Type | Reference |

| C-F/C-H Functionalization | Cobalt | C-F bond functionalization | Z-Fluoroalkenes | nih.gov |

| Fluoride Addition | Silver (AgF), Copper (CuF) | Addition of F- | Trifluoromethyl-containing compounds | nih.gov |

| C-F Bond Functionalization | Palladium | C-F bond functionalization | Monofluoroalkenes | acs.org |

These examples underscore the diverse reactivity of gem-difluoroalkenes under transition metal catalysis, providing access to a wide range of valuable fluorinated and non-fluorinated molecules.

Non-Precious Metal Catalysis in Fluoroalkene Synthesis

Recent advancements have seen the use of non-precious metal catalysts, such as iron and copper, in the synthesis of fluoroalkenes. nih.govnih.govmdpi.com These methods provide a more sustainable and cost-effective alternative to traditional precious metal catalysts. organic-chemistry.org

An iron-based catalyst system, for instance, can initiate a cross-coupling reaction between gem-difluoroalkenes and various olefins through a hydrogen atom transfer (HAT) strategy. nih.gov This process involves the generation of an alkyl radical which then adds to the gem-difluoroalkene. nih.gov A subsequent single electron reduction and β-fluoride elimination yield the desired monofluoroalkene with high Z-selectivity. nih.gov

Copper-catalyzed methods have also been developed for the monodefluoroborylation of α-trifluoromethyl alkenes, expanding the range of accessible boron-containing gem-difluoroalkenes. nih.gov The reaction of a gem-difluoroalkene with a copper-boryl species leads to an alkylcopper(I) intermediate, which then undergoes β-fluoride elimination to form the product. nih.gov

Table 1: Examples of Non-Precious Metal Catalysis in Fluoroalkene Synthesis

| Catalyst System | Reactants | Product Type | Selectivity | Reference |

| Iron-based | gem-Difluoroalkene, Olefin | Alkylated monofluoroalkene | Excellent Z-selectivity | nih.gov |

| Copper-based | α-Trifluoromethyl alkene, Diboron reagent | gem-Difluoroalkenyl boron | High | nih.gov |

Radical and Photochemical Strategies

Radical and photochemical methods offer mild and efficient pathways for the synthesis of gem-difluoroalkenes, often proceeding under visible-light irradiation and at room temperature. nih.govorganic-chemistry.orgacs.orgrsc.org

Photoredox catalysis has emerged as a powerful tool for the synthesis of gem-difluoroalkenes from α-trifluoromethyl alkenes. nih.govorganic-chemistry.orgresearchgate.net These reactions are typically initiated by a photocatalyst, such as 4CzIPN or fac-Ir(ppy)3, which, upon excitation by visible light, can engage in single-electron transfer processes. organic-chemistry.orgacs.orgacs.org

One common strategy involves the generation of a carbon-centered radical, which then adds to an α-trifluoromethyl alkene. organic-chemistry.orgacs.org This is followed by a single-electron reduction and subsequent β-fluoride elimination to afford the gem-difluoroallylated product. acs.org This approach has been successfully applied to the functionalization of amides and the gem-difluoroallylation of alkyl iodides. organic-chemistry.orgacs.org

Another photoredox-catalyzed method involves the alkoxysulfonylation of gem-difluoroalkenes using sulfonyl chlorides and alcohols. acs.org In this process, a sulfonyl radical is generated and adds to the gem-difluoroalkene, forming a difluoromethylated radical intermediate. acs.org Oxidation of this radical followed by trapping with an alcohol yields the final α,α-difluoromethyl-β-alkoxysulfone product. acs.org

Table 2: Key Features of Photoredox Catalysis in gem-Difluoroalkene Synthesis

| Photocatalyst | Reactants | Key Intermediate | Product | Reference |

| 4CzIPN | Amide, α-Trifluoromethyl alkene | Carbon-centered radical | gem-Difluoroallylated amide | acs.org |

| 4CzIPN | Alkyl iodide, α-Trifluoromethyl alkene | Alkyl radical | gem-Difluoroallylated alkyl | organic-chemistry.org |

| fac-Ir(ppy)3 | gem-Difluoroalkene, Sulfonyl chloride, Alcohol | Sulfonyl radical | α,α-Difluoromethyl-β-alkoxysulfone | acs.org |

Radical functionalization of olefinic systems provides a direct route to gem-difluoroalkenes, often overcoming challenges associated with other methods. acs.orgpurdue.edu These reactions typically avoid the formation of unstable anionic intermediates that can lead to undesired side reactions. purdue.edu

One such strategy is the remote regioselective C-H functionalization of unactivated C-H bonds in amides. acs.orgacs.org This process is initiated by a photogenerated amidyl radical, which undergoes a 1,5-hydrogen atom transfer (HAT) to generate a carbon-centered radical. acs.org This radical then reacts with a trifluoromethyl-substituted alkene to produce the gem-difluoroalkene. acs.orgacs.org This method displays high chemo- and site-selectivity. acs.org

The radical addition of various functional groups to gem-difluoroalkenes is another important strategy. purdue.edunih.gov These reactions are often initiated by thermal or photochemical activation. nih.gov For example, the hydrothiolation of gem-difluoroalkenes can be initiated by light. nih.gov

Stereoselective Synthesis of Fluoroalkenes

The control of stereochemistry is a critical aspect of modern organic synthesis, and the stereoselective synthesis of fluoroalkenes presents unique challenges and opportunities. nih.govuni-freiburg.deacs.org

The Z/E configuration of the double bond in difluoroalkenes significantly influences their physical, chemical, and biological properties. srce.hrwikipedia.orgdocbrown.infostudymind.co.uk Therefore, methods that allow for the selective formation of one stereoisomer over the other are highly valuable. docbrown.infoacs.org

One approach to achieve Z-selectivity is through Horner-Wadsworth-Emmons (HWE) or Still-Gennari olefination of protected 3,3-difluoro-4-hydroxy-2-ones. acs.org This method has been used to synthesize (Z)-4,4-difluoropent-2-enoates. acs.org

The stereochemistry of the starting materials and the reaction conditions play a crucial role in determining the final Z/E ratio. researchgate.net For example, the synthesis of acyclic 5,5-difluoro-5-phosphono-pent-2-en-1-yl nucleosides from (E)-1-bromo-5-diethoxyphosphoryl-5,5-difluoro-pent-2-ene proceeds in a stereoselective manner. researchgate.netrsc.orguvigo.galrsc.org

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the E/Z designation to the isomers based on the priority of the substituents on each carbon of the double bond. libretexts.org

Directed catalysis utilizes a functional group within the substrate to guide the catalyst to a specific reaction site, thereby controlling both regioselectivity and stereoselectivity. nih.govuni-freiburg.de This strategy has been effectively employed in the synthesis of fluoroalkenes. nih.gov

In Au(I)-catalyzed hydrofluorination of alkynes, a directing group positioned at an appropriate distance from the alkyne can lead to the predictable and regioselective formation of the Z-vinyl fluoride. nih.gov The presence and nature of the directing group create a highly ordered transition state, which is key to achieving high selectivity. uni-freiburg.de Studies with multiple directing groups have helped establish a hierarchy of their directing ability. nih.gov

This approach of using substrate-bound catalyst-directing groups allows for a reversible, multipoint attachment of the substrate to the catalyst, ensuring a high degree of control over the reaction outcome. uni-freiburg.de

Asymmetric Difluorination Approaches

The creation of chiral centers bearing a difluoromethyl group is a significant challenge in synthetic chemistry. The difluoromethyl group often acts as a bioisostere for hydroxyl, thiol, or other polar functional groups, making chiral difluoromethylated compounds highly valuable in drug discovery. nih.govrsc.orgacs.org Direct, catalytic, and highly enantioselective methods are therefore of paramount importance.

One prominent strategy involves the catalytic, asymmetric migratory geminal difluorination of β-substituted styrenes. nih.govnih.gov This method utilizes a chiral aryl iodide catalyst in conjunction with common reagents like m-chloroperbenzoic acid (mCPBA) and hydrogen fluoride pyridine (B92270) (HF•Pyridine) to convert styrenes into products with difluoromethylated tertiary or quaternary stereocenters. nih.govnih.govresearchgate.net The reaction proceeds through a 1,1-difluorinative rearrangement, often involving a phenonium ion intermediate. nih.gov The enantioselectivity is believed to be driven by non-covalent interactions, such as cation-π interactions, between the substrate and the chiral catalyst. nih.govnih.govresearchgate.net While this method has been demonstrated on styrene (B11656) derivatives, its principles can be conceptually extended to allylic systems like those required for 5,5-difluoropent-2-ene.

Another approach focuses on the enantioselective electrophilic fluorination of alkenes using chiral anion phase-transfer catalysis. pnas.org This technique employs a chiral phosphate (B84403) anion to direct the fluorination of alkenes, generating allylic fluorides with high enantioselectivity. The catalyst forms hydrogen bonds with directing groups on the substrate, which is crucial for achieving stereocontrol. pnas.org

The synthesis of chiral α,α-difluoromethyl carbinols, which are structurally related to precursors of this compound, has been achieved via copper-catalyzed asymmetric propargylation of α,α-difluoroketones. nih.gov This method provides access to a range of chiral carbinols with high yields and excellent enantiomeric excess (ee). nih.gov

Furthermore, highly stereoselective nucleophilic difluoromethylation reactions have been developed. For instance, the reaction of difluoromethyl phenyl sulfone with N-(tert-butylsulfinyl)aldimines yields α-difluoromethyl amines with excellent diastereoselectivity, which can then be converted to the enantiomerically pure amines. cas.cn Similarly, reagent-controlled stereoselective nucleophilic difluoromethylation of ketimines using chiral difluoromethyl phenyl sulfoximine (B86345) provides another efficient route to chiral α-difluoromethyl amines. mdpi.com These methods highlight the power of chiral auxiliaries and reagents in controlling the stereochemical outcome of difluoromethylation reactions.

Table 1: Asymmetric Difluorination and Difluoromethylation Reactions

| Method | Substrate Type | Catalyst/Reagent | Key Features | Ref. |

|---|---|---|---|---|

| Migratory Geminal Difluorination | β-Substituted Styrenes | Chiral Aryl Iodide / mCPBA / HF•Pyridine | Catalytic, high enantioselectivity, forms tertiary or quaternary stereocenters. | nih.govnih.gov |

| Electrophilic Fluorination | Alkenes with directing groups | Chiral Phosphate Anion | Phase-transfer catalysis, forms β-amino and β-aryl-allylic fluorides. | pnas.org |

| Asymmetric Propargylation | α,α-Difluoroketones | CuCl / SKP Ligand | High yields (75-99%) and enantioselectivity (84-98% ee) for chiral carbinols. | nih.gov |

| Nucleophilic Difluoromethylation | N-(tert-Butylsulfinyl)aldimines | Difluoromethyl phenyl sulfone | High diastereoselectivity (d.r. > 99%) for α-difluoromethyl amines. | cas.cn |

Emerging Synthetic Protocols for Difluoromethylene Moieties

Recent progress in organofluorine chemistry has led to the development of novel and more efficient protocols for introducing the difluoromethylene (CF2) group into organic molecules. researchgate.netsioc-journal.cn These emerging methods often provide advantages over traditional techniques, such as deoxofluorination, which can require harsh and toxic reagents. chimia.ch

A notable emerging strategy is the use of a "difluoromethylene" linchpin. rsc.orgrsc.org One such protocol employs sodium chlorodifluoromethanesulfinate (ClCF2SO2Na) as a versatile reagent for the synthesis of various difluorinated compounds from alkenes. rsc.orgrsc.org The process involves an organophotoredox-catalyzed hydrochlorodifluoromethylation of the alkene, followed by further transformations. This modular approach allows for the programmable synthesis of gem-difluoroalkanes, gem-difluoroalkenes, and difluoromethyl alkanes under metal-free and mild conditions. rsc.org

Photocatalytic methods are increasingly prominent. A radical hydrodifluoromethylation of unactivated alkenes has been developed using the inexpensive industrial chemical chlorodifluoromethane (B1668795) (ClCF2H, Freon-22). researchgate.net This reaction is enabled by the combination of a tertiary amine-ligated boryl radical for halogen atom transfer and organophotoredox catalysis under blue light irradiation, offering a metal-free route to difluoromethylated products. researchgate.net

Transition-metal-catalyzed cross-coupling reactions remain a cornerstone for forming C-C bonds, and their application to difluoromethylene compounds is an active area of research. chimia.ch Palladium-catalyzed reactions, for example, have been reviewed for their utility in difluoromethylation and difluoroalkylation. researchgate.net Additionally, copper-catalyzed radical relay strategies have been reported for the carbo-difluoromethylation of alkenes, which simultaneously introduces a CF2H group and an alkyl or aryl group. researchgate.net

Another innovative approach involves the synthesis of difluorinated architectures from trifluoromethyl groups. wiley.com These methods proceed via the selective cleavage of a single carbon-fluorine bond in trifluoromethylated aromatic compounds or alkenes, offering a more atom-economical and environmentally friendly alternative to using difluoromethylating reagents. wiley.com

Directly relevant to the target compound, a Horner-Wadsworth-Emmons (HWE) or Still-Gennari olefination of TBS-protected 3,3-difluoro-4-hydroxy-2-ones has been used to synthesize (Z)-4,4-Difluoropent-2-enoates. acs.org The starting materials for this reaction are derived from the difluoroallylboration of aldehydes. This sequence demonstrates a specific and controlled method for constructing a difluorinated pentenoate skeleton. acs.org Furthermore, (E)-1-bromo-5-diethoxyphosphoryl-5,5-difluoro-pent-2-ene has been utilized as a key building block for the stereoselective synthesis of acyclic nucleoside analogues, showcasing its utility in constructing complex molecules. researchgate.netresearchgate.net

Table 2: Emerging Protocols for Introducing Difluoromethylene Groups

| Protocol | Reagent/Catalyst | Substrate | Product Type | Key Features | Ref. |

|---|---|---|---|---|---|

| Linchpin Strategy | ClCF2SO2Na / Organophotocatalyst | Alkenes | Various difluorinated compounds | Modular, metal-free, mild conditions. | rsc.orgrsc.org |

| Photocatalytic Hydrodifluoromethylation | ClCF2H / Organophotocatalyst | Unactivated Alkenes | Difluoromethylated alkanes | Uses inexpensive industrial chemical, metal-free. | researchgate.net |

| C-F Bond Cleavage | N/A | Trifluoromethyl compounds | Difluoromethyl motifs | Atom-economical, environmentally friendly. | wiley.com |

| Fluoroallylboration-Olefination | Difluoroallylboranes / HWE reagents | Aldehydes | (Z)-4,4-Difluoropent-2-enoates | Stereocontrolled synthesis of difluorinated pentenoate skeleton. | acs.org |

| Nucleophilic Substitution | (E)-1-bromo-5-diethoxyphosphoryl-5,5-difluoro-pent-2-ene | Nucleophiles | Acyclic nucleoside analogues | Use of a pre-functionalized difluorinated building block. | researchgate.netresearchgate.net |

Mechanistic Studies of 5,5 Difluoropent 2 Ene Reactivity

Activation of the Alkene Moiety by Geminal Fluorine Atoms

The two fluorine atoms at the C-5 position of 5,5-Difluoropent-2-ene play a crucial role in activating the double bond. This activation is a consequence of the strong electron-withdrawing nature of fluorine, which alters the electronic properties of the alkene.

Electrophilic Character and Susceptibility to Nucleophilic Attack

The gem-difluoro group imparts a significant electrophilic character to the double bond of this compound. nih.gov The high electronegativity of the fluorine atoms polarizes the molecule, making the β-carbon (C-4) electron-deficient and thus a prime target for nucleophilic attack. nih.govresearchgate.net This induced electrophilicity allows the compound to react with a variety of nucleophiles. nih.gov

However, the direct nucleophilic addition to the double bond often leads to an intermediate that can readily undergo β-fluoride elimination, resulting in a monofluoroalkene. researchgate.net Strategies to circumvent this elimination include the rapid quenching of the anionic intermediate formed after nucleophilic addition, often through protonation or by using organocatalysts. nih.gov

Influence of Fluorine on Electron Distribution and Orbital Interactions

The influence of the geminal fluorine atoms extends to the molecule's electron distribution and orbital interactions. The strong inductive effect of fluorine atoms withdraws electron density from the adjacent carbon atoms, polarizing the C-C and C-H bonds. nih.gov This polarization is a key factor in the molecule's reactivity.

From a molecular orbital perspective, the presence of fluorine atoms lowers the energy of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the alkene. nih.gov The lowering of the LUMO energy, in particular, makes the alkene more susceptible to nucleophilic attack. Furthermore, negative hyperconjugation effects can lead to an electron-rich β-carbon, which can react with electrophiles at the difluorinated position to form resonance-stabilized cationic intermediates. nih.gov This dual reactivity, being susceptible to both nucleophilic and electrophilic attack depending on the reaction conditions and reagents, is a hallmark of gem-difluoroalkenes.

Carbon-Fluorine Bond Functionalization Pathways

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, presenting a significant challenge for selective functionalization. nih.gov However, various strategies have been developed to activate and functionalize the C-F bonds in molecules like this compound.

Beta-Fluoride Elimination Mechanisms

A common reaction pathway for gem-difluoroalkenes, including this compound, when treated with transition metal catalysts or strong bases, is β-fluoride elimination. nih.govresearchgate.net In transition metal-catalyzed reactions, an organometallic intermediate is often formed, which then undergoes β-fluoride elimination. nih.gov This process is thermodynamically driven by the formation of a strong metal-fluoride bond. nih.gov

For example, in palladium-catalyzed reactions, the process can proceed through a "nondirected" pathway involving migratory insertion followed by syn-β-fluoride elimination to yield a specific stereoisomer of the product. nih.gov Similarly, copper-catalyzed reactions can involve a 1,2-addition of a copper species to the alkene, followed by β-fluoride elimination from a conformational isomer. acs.org Mechanistic studies have highlighted the critical role of this elimination step in various transformations. nih.gov

Tunable C-C and C-S Bond Cleavage Driven by Fluorine

The presence of fluorine atoms can also influence the cleavage of adjacent carbon-carbon and carbon-sulfur bonds. The high electronegativity of fluorine can weaken neighboring bonds, making them more susceptible to cleavage under certain conditions. nih.gov

In the context of C-S bond cleavage, the donating ability of the ancillary and dithiolate ligands, particularly their π-donating ability, has been shown to be critical in activating the C-S bond in certain metal complexes. nih.gov Visible-light-triggered C-S bond cleavage has been utilized to generate carbocations under neutral conditions for the synthesis of various organic molecules. nih.gov While direct studies on this compound are limited in this specific area, the principles of fluorine-influenced bond cleavage are applicable. The electron-withdrawing nature of the CF2 group can facilitate the cleavage of a C-S bond positioned appropriately within the molecule, enabling subsequent functionalization reactions.

| Reaction Type | Key Intermediate | Driving Force | Outcome | Reference |

| Nucleophilic Attack | Anionic Intermediate | Electrophilicity of β-carbon | Addition or Addition-Elimination | nih.govresearchgate.net |

| β-Fluoride Elimination (Pd-catalyzed) | β-Fluoroalkylpalladium | Formation of strong Pd-F bond | Monofluoroalkene | nih.gov |

| β-Fluoride Elimination (Cu-catalyzed) | Alkylcopper(I) species | Formation of strong Cu-F bond | Monofluoroalkene | acs.org |

| Fluorine-Retentive Electrophilic Addition | Resonance-stabilized cation | Electrophilic attack at CF2 | Difunctionalized product | nih.gov |

| Fluorine-Retentive Nucleophilic Addition | Anionic Intermediate (quenched) | Rapid protonation | Hydrofunctionalized product | nih.gov |

Rearrangement Reactions Involving Difluorinated Olefins

Rearrangement reactions of difluorinated olefins often proceed through pathways that accommodate the electronic demands of the fluorine substituents. For instance, in certain catalytic systems, a palladium-mediated β-H elimination/reinsertion process can lead to the isomerization of the double bond. rsc.org This type of rearrangement has been observed in the arylation of gem-difluoroalkenes, where the initial product can isomerize to a more stable internal alkene. rsc.org

A notable example is the gem-difluorinative ring-expansion of methylenecycloalkanes, which, while not directly involving this compound, highlights a rearrangement pathway common to difluorinated systems. chemrxiv.org This reaction proceeds through an iodine(III) species and allows for the construction of larger, gem-difluorinated rings from readily available starting materials. chemrxiv.org The mechanism likely involves the formation of a spirocyclic intermediate that undergoes rearrangement to the expanded ring system.

In the context of aromatic olefins, difluorination reactions using hypervalent iodine reagents can lead to rearrangement of an aryl group, resulting in the formation of gem-difluorinated products instead of the expected vicinal difluorides. organic-chemistry.orgresearchgate.net This highlights the propensity for migration in cationic intermediates generated during the fluorination of certain olefinic substrates.

Multi-Component Reactions and Cycloaddition Chemistry

Multi-component reactions and cycloadditions represent powerful strategies for the rapid construction of complex molecular architectures from simple precursors. rsc.orgrsc.org Gem-difluoroalkenes are particularly well-suited substrates for these transformations due to their distinct electronic properties. nih.govnih.gov

Three-component difunctionalization of gem-difluoroalkenes is an attractive method for synthesizing complex molecules in a single step. rsc.orgrsc.org These reactions can proceed through various mechanistic pathways involving different reactive intermediates. The classification of these pathways is often based on the nature of the key intermediate, which can be an α-fluoroalkylated carbanion, a carbon-metal species, a radical, or a carbocation. rsc.orgrsc.org

The regioselectivity of these reactions is largely dictated by the fluorine-induced polarization of the alkene. nih.gov The carbon atom bearing the two fluorine atoms (the gem-difluorinated carbon) is electrophilic, while the adjacent carbon of the double bond is nucleophilic. nih.gov This electronic bias directs the initial attack of either a nucleophile or an electrophile.

For instance, a three-component coupling between gem-difluoroalkenes, cesium fluoride (B91410), and carbon dioxide proceeds through the formation of an α-trifluoromethylated carbanion. rsc.org In other systems, radical intermediates play a crucial role. For example, the difunctionalization of gem-difluoroalkenes with thiols and an oxygen source can proceed through radical pathways. acs.org Similarly, visible-light-induced radical routes have been employed for the functionalization of gem-difluoroalkenes. acs.org

A copper-catalyzed light-mediated difunctionalization allows for the formation of new C-C and C-Br bonds. nih.gov Furthermore, a nickel-catalyzed three-component coupling of gem-difluoroalkenes with organotriflates or bromides and sodium 1-phenylethoxide as a hydride source provides access to products containing a difluoromethyl-substituted carbon center. wiley.com

Table 1: Examples of Three-Component Difunctionalization Reactions of gem-Difluoroalkenes

| Reaction Type | Key Intermediate | Reactants | Catalyst/Conditions | Product Type |

| Nucleophilic Fluorination/Carboxylation | α-Trifluoromethylated Carbanion | gem-Difluoroalkene, CsF, CO₂ | Transition-metal free | α-Trifluoromethylated Carboxylic Acid |

| Radical Difunctionalization | α-Fluoroalkylated Radical | gem-Difluoroalkene, Thiol, O₂ | Photocatalyst | α-Difluoro(thio)methylated Alcohol/Ketone |

| Hydroarylation/Hydroalkenylation | Nickel-Alkyl Intermediate | gem-Difluoroalkene, Organotriflate/Bromide, Hydride Source | Nickel Catalyst | Difluoromethyl-substituted Compound |

| Alkenylation/Deuteration | Alkenyl-Nickel(I) Intermediate | gem-Difluoroalkene, Alkenyl Triflates, D₂O | Nickel Catalyst | Deuterated 1,3-Dienes |

This table provides a summary of representative three-component reactions involving gem-difluoroalkenes, highlighting the diversity of accessible products and mechanistic pathways.

Gem-difluoroalkenes participate in various cycloaddition reactions, providing access to difluorinated cyclic structures. nih.govnih.gov These reactions often proceed in a concerted manner, which circumvents the formation of anionic intermediates that could lead to β-fluoride elimination. nih.gov

[3+2] dipolar cycloadditions have been used to synthesize saturated difluoroisoxazolidines and difluoropyrrolidines. nih.gov A notable example is the morpholine-mediated defluorinative [3+2] cycloaddition of gem-difluoroalkenes with organic azides to form 1,5-disubstituted-1,2,3-triazoles. nih.gov Mechanistic studies suggest that morpholine (B109124) acts as a nucleophile, attacking the α-position of the gem-difluoroalkene to form an addition-elimination intermediate prior to the cycloaddition. nih.gov

Palladium-catalyzed formal [3+2] cycloadditions between gem-difluoroalkenes and vinyl epoxides or vinylethylene carbonates have been developed for the asymmetric synthesis of 2,2-difluorotetrahydrofurans. researchgate.net Additionally, visible-light-promoted [1+2] cycloadditions of gem-difluoroalkenes with aryl diazo esters offer an efficient route to 1,1-difluorocyclopropanes. sioc-journal.cn

[4+2] cycloaddition reactions have also been reported with gem-difluoro-1,3-dienes. nih.gov

Table 2: Overview of Cycloaddition Reactions with gem-Difluoroalkenes

| Reaction Type | Reactants | Catalyst/Conditions | Product |

| [3+2] Cycloaddition | gem-Difluoroalkene, Organic Azide, Morpholine | Transition-metal free | 1,5-Disubstituted-1,2,3-triazole |

| [3+2] Cycloaddition | gem-Difluoroalkene, Vinyl Epoxide/Carbonate | Palladium Catalyst | 2,2-Difluorotetrahydrofuran |

| [1+2] Cycloaddition | gem-Difluoroalkene, Aryl Diazo Ester | Visible Light | 1,1-Difluorocyclopropane |

| [4+2] Cycloaddition | gem-Difluoro-1,3-diene | Not specified | Six-membered ring |

This table summarizes key cycloaddition reactions involving gem-difluoroalkenes, showcasing the variety of cyclic systems that can be synthesized.

Computational Probes of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for elucidating the mechanisms of reactions involving gem-difluoroalkenes. escholarship.orgsemanticscholar.orgresearchgate.netnih.gov These studies provide valuable insights into transition state geometries, activation energy barriers, and the factors controlling selectivity.

Transition state (TS) calculations are crucial for understanding the feasibility and selectivity of a reaction. For instance, in the palladium-catalyzed arylation of gem-difluoroalkenes, DFT calculations have been used to compare the transition states for β-hydride versus β-fluoride elimination. rsc.orgsemanticscholar.org These studies revealed that while the interaction energies for both processes are similar, the substrate is significantly more distorted in the transition state for β-fluoride elimination, indicating a stronger C-F bond compared to the C-H bond. semanticscholar.org This distortion-interaction analysis helps to explain the observed selectivity for the desired arylation/isomerization product over the defluorinated side product. semanticscholar.org

In the context of cycloaddition reactions, computational analysis of the bromocyclization of amides with gem-difluoroalkenes has provided insights into the origins of regio- and enantioselectivity. escholarship.org By modeling the transition states for different cyclization modes (exo and endo), researchers can predict the favored product. escholarship.org These calculations have shown that a concerted bromine transfer is energetically favored over a stepwise mechanism involving a carbocation intermediate. escholarship.orgnih.gov

For nickel-catalyzed reactions, DFT studies have been employed to investigate the mechanism of C-F bond cleavage in the synthesis of cyclopentadiene (B3395910) derivatives from 2-trifluoromethyl-1-alkenes. nih.gov The calculations identified the rate-determining step as the combined processes of β-fluorine elimination and a 5-endo insertion. nih.gov

In a study on the palladium-catalyzed difluorocarbene transfer, DFT calculations were used to compare the energy barriers for difluorocarbene insertion versus transmetalation, providing a rationale for the observed reaction outcome. researchgate.net Similarly, for the nickel-catalyzed cross-coupling of 2,2-difluorovinyl benzoates, the oxidative addition step was identified as the RDS with a calculated barrier of approximately 27.2 kcal/mol. researchgate.net

Computational studies on the bromocyclization of amides with gem-difluoroalkenes have shown how the catalyst structure can influence the activation energies of the competing transition states, thereby controlling the regio- and enantioselectivity of the reaction. escholarship.org For example, different diamine-based catalysts were found to favor either the exo or endo cyclization product due to subtle differences in the activation barriers of the respective transition states. escholarship.org

Table 3: Calculated Energy Barriers for Key Steps in gem-Difluoroalkene Reactions

| Reaction | Key Step | Catalyst System | Calculated Energy Barrier (kcal/mol) | Reference |

| Ni-catalyzed Cycloaddition | β-Fluorine Elimination / 5-endo Insertion | Nickel | 26.7 | nih.gov |

| Pd-catalyzed Difluorocarbene Transfer | Oxidative Addition | Palladium | Not specified, but compared to competing pathways | researchgate.net |

| Ni-catalyzed Cross-Coupling | Oxidative Addition | Nickel | ~27.2 | researchgate.net |

| Bromocyclization | Concerted Bromine Transfer | Diamine-based | Varies with catalyst and stereoisomer | escholarship.org |

This table presents calculated energy barriers for rate-determining or key mechanistic steps in various reactions of gem-difluoroalkenes, as determined by computational studies.

Computational and Theoretical Chemistry of 5,5 Difluoropent 2 Ene

Quantum Chemical Characterization of Electronic Structure

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a important tool for studying the mechanisms of reactions involving fluorinated alkenes. beilstein-journals.org DFT calculations allow for the detailed investigation of reaction pathways, such as those in cycloaddition reactions or metathesis. beilstein-journals.orgresearchgate.net For instance, DFT studies on related gem-difluoroalkenes have been used to explore the intricacies of C-F bond activation and the synthesis of complex fluorinated molecules. frontiersin.org

In the context of 5,5-difluoropent-2-ene, DFT calculations can be employed to determine optimized geometries, vibrational frequencies, and the energies of various electronic states. Such studies on similar molecules, like 1,1-difluoroethene, have revealed that the presence of fluorine atoms can significantly influence the thermodynamics and kinetics of chemical transformations, sometimes leading to a preference for non-productive reaction cycles in catalysis. beilstein-journals.org The insights gained from these theoretical investigations are crucial for designing synthetic routes and understanding the reactivity of fluorinated compounds. frontiersin.orgnih.gov

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Reactivity

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's reactivity. The energies and spatial distributions of these orbitals indicate the most likely sites for nucleophilic and electrophilic attack.

For gem-difluoroalkenes like this compound, the largest coefficient of the HOMO is typically located on the carbon atom of the CF2 group. scribd.com This suggests that reactions with soft electrophiles will preferentially occur at this position. Conversely, the LUMO is also centered on the fluorinated carbon, making it susceptible to attack by nucleophiles. wuxiapptec.com The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. wuxiapptec.com The analysis of frontier orbitals is therefore invaluable for rationalizing and predicting the outcomes of reactions involving this compound.

Table 1: Frontier Molecular Orbital Characteristics of a Model gem-Difluoroalkene

| Molecular Orbital | Primary Location | Implication for Reactivity |

| HOMO | CF2-terminus | Site for electrophilic attack |

| LUMO | CF2-terminus | Site for nucleophilic attack |

This table is a generalized representation based on typical characteristics of gem-difluoroalkenes.

Charge Distribution and Inductive Effects of Fluorine

The presence of two highly electronegative fluorine atoms at the C-5 position of this compound results in significant electronic effects that dictate its reactivity. The strong inductive electron-withdrawing effect of the fluorine atoms polarizes the molecule, rendering the difluorinated carbon (C-5) electrophilic. nih.gov This polarization activates the π-bond of the alkene for nucleophilic attack. wiley.com

Furthermore, the fluorine lone pairs can engage in repulsive interactions with the alkene's π-electrons and the C-F anti-bonding orbitals can stabilize adjacent carbanions through negative hyperconjugation. wiley.com This combination of inductive and resonance effects leads to a distinct charge distribution, with the difluorinated carbon being electron-deficient and the adjacent carbon (C-4) being comparatively electron-rich. nih.gov This charge polarization is a dominant factor in the regioselectivity observed in addition reactions to gem-difluoroalkenes.

Molecular Modeling and Conformation Studies

Molecular modeling techniques are employed to investigate the three-dimensional structure and conformational landscape of molecules. For a flexible molecule like this compound, these methods are crucial for understanding its preferred shapes and the energetic barriers between them.

Molecular Mechanics (MM4) Simulations for Geometric Parameters

The Molecular Mechanics 4 (MM4) force field has been specifically developed and parameterized to accurately calculate the geometric parameters of a wide range of molecules, including fluorinated hydrocarbons. nih.govacs.org MM4 can predict bond lengths, bond angles, and torsion angles with a high degree of accuracy, often in good agreement with experimental data and high-level ab initio calculations. nih.govresearchgate.net

For fluorinated compounds, the high electronegativity of fluorine introduces significant geometric consequences. The MM4 force field accounts for these effects through the use of cross-terms in the force constant matrix and by treating some parameters as functions of the electronegativity of the substituents. nih.govacs.org MM4 simulations of this compound would provide reliable predictions of its ground-state geometry and the structures of its various conformers.

Conformational Equilibria in Fluorinated Hydrocarbons

The conformational preferences of fluorinated alkanes and alkenes are influenced by a variety of stereoelectronic interactions. researchgate.net Studies on related molecules, such as 1,3-difluorinated alkanes, have shown that the presence of fluorine atoms strongly influences the conformational equilibrium of the carbon chain. acs.org For instance, the gauche effect, an electrostatic attraction between a positively charged nitrogen and a vicinal fluorine atom, is a known phenomenon in fluorinated alkylammonium salts. beilstein-journals.org

In this compound, rotation around the C3-C4 and C4-C5 single bonds will lead to various conformers. The relative energies of these conformers will be determined by a balance of steric and electronic effects, including dipole-dipole interactions and hyperconjugation. researchgate.net Computational analysis using methods like DFT can be used to explore the potential energy surface and determine the populations of different conformers in various media. acs.orgmdpi.com This understanding of conformational equilibria is essential for interpreting spectroscopic data and for a complete picture of the molecule's behavior.

Theoretical Studies on Fluorine Effects

The introduction of fluorine atoms into an organic scaffold imparts unique electronic properties that significantly alter its chemical behavior. Theoretical studies are crucial for elucidating these "fluorine effects," which include strong inductive electron withdrawal, hyperconjugation, and stereoelectronic influences.

The stability of fluorinated alkenes is a complex interplay of steric and electronic factors. The electron-withdrawing nature of the fluorine atoms generally stabilizes the molecule through negative hyperconjugation, where lone pairs from the fluorine atoms donate into the σ* orbitals of adjacent C-C bonds. Conformational analysis of related compounds like 1,3-difluoropropane (B1362545) shows a strong preference for specific conformations due to these electronic interactions, an effect that is magnified with increasing solvent polarity. acs.org

To illustrate the expected bond parameters, the following table presents calculated data for the simpler analogue, 1,1-difluoropropene (B3031520), using DFT methods. These values provide a reasonable approximation for the local geometry around the fluorinated carbon in this compound.

Table 1: Calculated Bond Parameters for 1,1-Difluoropropene (Analogue) (Data derived from computational studies on analogous compounds)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=C | ~1.34 Å |

| Bond Length | C-CF2 | ~1.49 Å |

| Bond Length | C-F | ~1.35 Å |

| Bond Angle | F-C-F | ~105° |

| Bond Angle | C=C-CF2 | ~125° |

Note: These values are representative and sourced from general computational chemistry databases and studies on similar gem-difluoroalkenes. researchgate.netnih.gov

The gem-difluoro group at the C5 position significantly modulates the reactivity of the C2=C3 double bond. While seemingly remote, the strong inductive effect of the fluorine atoms is transmitted through the sigma framework, influencing the electronic character of the alkene. However, a more dominant factor in the reactivity of gem-difluoroalkenes is the direct influence of the fluorine atoms on the double bond when the molecule is functionalized at the vinylic position (e.g., 1,1-difluoroalkenes).

In such cases, the π-bond is polarized. The β-carbon (C2 in a 1,1-difluoroalkene) is electron-rich and nucleophilic due to negative hyperconjugation from the C-F bonds, while the α-carbon (C1) is electrophilic. nih.gov This polarization dictates the regioselectivity of addition reactions. Electrophiles typically add to the difluorinated carbon, while nucleophiles and radicals add with high regioselectivity to the same carbon. nih.govresearchgate.net

For example, the hydrohalogenation of 1,1-difluoropropene with HBr results in the formation of 2-bromo-1,1-difluoropropane, where the bromine atom adds to the most substituted carbon that does not bear the fluorine atoms, following an "anti-Markovnikov" pattern relative to the fluorine substitution but consistent with the formation of a more stable carbocation intermediate where the positive charge is not on the carbon bearing the electron-withdrawing fluorine atoms. masterorganicchemistry.comaklectures.com

Computational studies, particularly through transition state analysis, can quantify these effects. The activation energies for different addition pathways can be calculated to predict the most likely product. For instance, the addition of a phenoxy radical to a gem-difluoroalkene has been shown to occur regioselectively at the difluorinated carbon. nih.gov In some cases, the regioselectivity can be reversed; an iron-hydride species has been shown to trigger an unusual hydrogen atom transfer (HAT) to the non-fluorinated carbon of a gem-difluoroalkene, leading to the less stable α,α-difluoroalkyl radical. researchgate.net

Table 2: Regioselectivity in Reactions of gem-Difluoroalkene Analogues

| Reaction | Reagent | Predicted/Observed Regioselectivity | Computational Insight |

| Hydrohalogenation | HBr | Addition of Br to the non-fluorinated carbon | Formation of a more stable carbocation intermediate away from the electron-withdrawing CF2 group. masterorganicchemistry.com |

| Radical Addition | Phenoxy radical | Addition to the difluorinated carbon | The resulting benzylic radical is stabilized. nih.gov |

| Hydrothiolation | RSH (photocatalytic) | Addition of SR group to the difluorinated carbon | High regioselectivity is observed, consistent with radical addition to the electrophilic carbon. researchgate.net |

| Hydroacetoxylation | Acetic Acid | Addition of OAc group to the difluorinated carbon | The reaction proceeds smoothly without a catalyst, indicating an inherent reactivity preference. acs.org |

In Silico Reaction Screening and Design

Computational chemistry has evolved from a tool for analysis to one for prediction and discovery. In silico (computer-based) methods are now used to screen for novel reactions and to rationally design synthetic pathways, which is particularly valuable in the complex field of organofluorine chemistry.

Predictive modeling leverages quantum chemical calculations and machine learning to explore vast chemical reaction networks and identify promising, previously unknown transformations. Methods like the Artificial Force Induced Reaction (AFIR) can simulate reactions between molecules by applying a virtual force to induce bond formation and breaking, thereby mapping out potential reaction pathways, intermediates, and transition states without prior assumptions. drugtargetreview.comrsc.org

This strategy has been successfully used to discover novel reactions for synthesizing fluorinated compounds. For instance, researchers have computationally screened three-component reactions involving difluorocarbene and various unsaturated molecules. drugtargetreview.com These simulations predicted the viability of certain ring-forming reactions to create complex fluorinated N-heterocycles, predictions that were subsequently validated in the laboratory. drugtargetreview.com This approach allows for the high-throughput screening of thousands of potential reactions, saving significant experimental time and resources. drugtargetreview.comrsc.org

Machine learning models, trained on large datasets of known reactions, can also predict the outcomes of new reactions. sioc-journal.cn Models like 'Reactron' can predict not only the final products but also the step-by-step electron movements (arrow-pushing mechanisms), offering deeper chemical insight. sioc-journal.cn While a specific predictive model for this compound has not been reported, these general methodologies could be applied to explore its reactivity, for example, by simulating its interaction with a wide range of electrophiles, nucleophiles, and radical species to uncover novel functionalization pathways.

Beyond discovering new reactions, computational chemistry is a powerful tool for the rational design and optimization of synthetic routes. nih.gov By calculating the energies of intermediates and transition states, chemists can understand the mechanisms of existing reactions and predict how changes in substrates, reagents, or catalysts will affect the yield and selectivity. acs.org

A notable example is the rational design of a metal-free strategy for alkene aminofluorination. acs.org Initial quantum chemical calculations revealed that the desired reaction was kinetically unfavorable compared to competing side reactions. By using computational tools to analyze the electronic properties of various reagents, researchers were able to identify a more effective reagent that steered the reaction toward the desired aminofluorination product, ultimately designing a sustainable, metal-free process with an efficacy comparable to traditional transition-metal-catalyzed systems. acs.org

In another case, the synthesis of fluoro-analogs of the anticancer agent Combretastatin A-4 was guided by computational docking studies. nih.gov By modeling how different fluorinated analogues would bind to the target protein, researchers could prioritize the synthesis of the most promising candidates, demonstrating how computational design can streamline the drug development process. nih.gov

For the synthesis of this compound itself, or related gem-difluoroalkenes, rational design could be employed to:

Optimize reaction conditions: For a known reaction, such as a Wittig-type olefination or a dehydrofluorination, DFT calculations could model the reaction profile with different bases, solvents, or temperatures to identify conditions that lower the activation energy and minimize side products. acs.orgnih.gov

Select appropriate catalysts: In a cross-coupling reaction to form the carbon skeleton, computational screening of different metal-ligand combinations could identify a catalyst that provides the highest activity and selectivity for the desired product.

Design precursor molecules: By understanding the mechanism of a key bond-forming reaction, the electronic and steric properties of the precursor molecules can be tuned to favor the desired transformation.

This synergy between computational prediction and experimental validation accelerates the development of efficient, selective, and sustainable methods for synthesizing complex fluorinated molecules like this compound.

Advanced Spectroscopic Characterization of 5,5 Difluoropent 2 Ene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For 5,5-Difluoropent-2-ene, a multi-nuclear approach involving ¹³C, ¹H, and ¹⁹F NMR, complemented by two-dimensional techniques, is essential for a complete assignment.

Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum of this compound is expected to show five distinct signals, corresponding to the five non-equivalent carbon atoms in the molecule. docbrown.info The chemical shifts are significantly influenced by the electronegative fluorine atoms. The carbon atom directly bonded to the two fluorine atoms (C5) will experience a substantial downfield shift and will appear as a triplet due to one-bond coupling with the two fluorine nuclei (¹JCF). Adjacent carbons (C4 and C3) will also exhibit splitting, albeit with smaller coupling constants (²JCF and ³JCF, respectively).

The unsaturated carbons of the C=C double bond typically resonate at higher chemical shifts compared to saturated carbons. docbrown.info Based on data from analogous compounds like (E)-1-Bromo-5-diethoxyphosphoryl-5,5-difluoro-pent-2-ene, the alkene carbons (C2 and C3) are predicted to be in the δ 120-135 ppm range. rsc.org The C5 carbon, bearing the fluorine atoms, is expected to be a triplet centered in the δ 115-125 ppm range, with a large C-F coupling constant. rsc.org

Table 1: Predicted ¹³C NMR Chemical Shifts and Multiplicities for this compound (Based on data from analogous compounds and established principles)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (Hz) |

| C1 (CH₃) | 15 - 20 | Quartet (q) | |

| C2 (=CH) | 128 - 135 | Doublet (d) | |

| C3 (=CH) | 120 - 128 | Doublet (d) | ³JCF ≈ 5-10 Hz |

| C4 (CH₂) | 35 - 45 | Triplet (t) | ²JCF ≈ 20-25 Hz |

| C5 (CF₂) | 115 - 125 | Triplet (t) | ¹JCF ≈ 240-250 Hz |

Proton NMR (¹H NMR) Coupling Patterns and Chemical Shifts

The ¹H NMR spectrum provides information on the number and environment of hydrogen atoms. For this compound, the olefinic protons (H2 and H3) are expected to resonate downfield (δ 5.5-6.0 ppm) due to the deshielding effect of the double bond. rsc.org These protons will show cis or trans coupling to each other and further coupling to adjacent protons.

A key feature would be the signal for the C4 protons. These protons are adjacent to both the double bond and the difluorinated carbon. They are expected to appear as a complex multiplet, significantly influenced by three-bond coupling to the fluorine atoms (³JHF), which is typically in the range of 15-20 Hz. rsc.org The methyl protons at C1 will appear as a doublet, coupled to the vinylic proton H2.

Table 2: Predicted ¹H NMR Data for this compound (Based on data from analogous compounds and established principles)

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant(s) (Hz) |

| H1 (CH₃) | 1.6 - 1.8 | Doublet (d) | ³JHH ≈ 6-7 Hz |

| H2 (=CH) | 5.6 - 5.9 | Doublet of quartets (dq) | ³JHH(trans) ≈ 15-17 Hz, ³JHH ≈ 6-7 Hz |

| H3 (=CH) | 5.4 - 5.7 | Multiplet (m) | ³JHH(trans) ≈ 15-17 Hz, ³JHH ≈ 6-8 Hz, ⁴JHF ≈ 1-3 Hz |

| H4 (CH₂) | 2.7 - 3.0 | Triplet of doublets (td) or Multiplet (m) | ³JHH ≈ 6-8 Hz, ³JHF ≈ 15-20 Hz |

Fluorine-19 NMR (¹⁹F NMR) for Direct Fluorine Environment Elucidation

¹⁹F NMR is a highly sensitive technique for directly observing fluorine atoms. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. wikipedia.org For this compound, a single signal is expected for the two equivalent fluorine atoms. Based on data for similar structures like (E)-1-Bromo-5-diethoxyphosphoryl-5,5-difluoro-pent-2-ene and 2,2-difluoropent-4-en-1-yl derivatives, this signal is predicted to appear in the range of δ -100 to -115 ppm. rsc.orgrsc.org The signal will be split into a triplet by the two adjacent protons on C4 (a ²JHF coupling). rsc.org

Table 3: Predicted ¹⁹F NMR Data for this compound (Based on data from analogous compounds)

| Fluorine(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (Hz) |

| F5 (CF₂) | -100 to -115 | Triplet (t) | ²JHF ≈ 16-19 Hz |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are indispensable for confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show cross-peaks between H1 and H2, H2 and H3, and H3 and H4, confirming the proton sequence along the carbon chain.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons. It provides unambiguous one-bond C-H connections: C1-H1, C2-H2, C3-H3, and C4-H4.

Table 4: Predicted Key 2D NMR Correlations for this compound

| Experiment | Nuclei Correlated (Proton → Heteroatom) | Expected Key Cross-Peaks | Information Gained |

| COSY | ¹H → ¹H | H1↔H2, H2↔H3, H3↔H4 | Confirms proton connectivity. |

| HSQC | ¹H → ¹³C (1 bond) | H1→C1, H2→C2, H3→C3, H4→C4 | Assigns protons to their respective carbons. |

| HMBC | ¹H → ¹³C (2-3 bonds) | H1→C2, H1→C3, H4→C2, H4→C3, H4→C5, H2→C4, H3→C1 | Establishes the carbon skeleton and placement of CF₂ group. |

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound and is used to identify the functional groups present. nist.gov

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound would display characteristic absorption bands for an alkene and a gem-difluoroalkane. The C=C stretching vibration is expected to appear in the 1640-1680 cm⁻¹ region. docbrown.info The stretching vibrations for the vinylic C-H bonds (=C-H) are typically found just above 3000 cm⁻¹, in the 3010-3100 cm⁻¹ range, while the aliphatic C-H stretches for the methyl and methylene (B1212753) groups will appear just below 3000 cm⁻¹. docbrown.info

The most prominent feature resulting from the fluorine substitution would be the very strong absorption bands corresponding to the C-F stretching vibrations. Gem-difluoroalkanes typically show strong, distinct bands for asymmetric and symmetric C-F stretching in the 1400-1050 cm⁻¹ region. rsc.org

Table 5: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3010 | =C-H Stretch | Medium |

| 2980 - 2850 | C-H Stretch (Alkyl) | Medium |

| 1680 - 1640 | C=C Stretch | Medium-Weak |

| 1400 - 1050 | C-F Stretch (asymm. & symm.) | Strong |

| 980 - 960 | =C-H Bend (trans-alkene) | Strong |

Raman Spectroscopy for Alkene Vibrations

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about molecular vibrations, making it highly suitable for characterizing the alkene functional group in this compound. researchgate.netiitm.ac.in The key vibrational mode for alkenes is the C=C stretching vibration, which is typically strong and appears in a distinct region of the Raman spectrum.

Table 1: Predicted Raman Vibrational Modes for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Assignment |

| =C-H Stretch | 3000 - 3100 | Stretching of the C-H bonds on the double bond |

| C=C Stretch | 1650 - 1670 | Stretching of the carbon-carbon double bond |

| CH₂ Scissoring | 1440 - 1465 | Bending vibration of the CH₂ group at C4 |

| =C-H Bend (in-plane) | 1290 - 1420 | Bending of the =C-H bonds within the plane |

| C-C Stretch | 800 - 1200 | Stretching of the single C-C bonds in the pentene chain |

| C-F Stretch | 1000 - 1100 | Stretching of the carbon-fluorine bonds |

| =C-H Bend (out-of-plane) | 675 - 1000 | Bending of the =C-H bonds out of the plane |

Note: The predicted frequencies are based on general characteristic regions for alkene and fluoroalkane vibrations and may vary in the actual spectrum of this compound.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. chemguide.co.uklibretexts.org For this compound (C₅H₈F₂), the exact molecular weight is 106.0594 g/mol . chemspider.com

In a typical electron impact (EI) mass spectrum, the molecule is ionized to form a molecular ion (M⁺•), which can then undergo fragmentation. acdlabs.com The molecular ion peak for this compound would be observed at a mass-to-charge ratio (m/z) of 106.

The fragmentation of the molecular ion is driven by the stability of the resulting fragments. libretexts.org Key fragmentation pathways for this compound would likely involve the cleavage of C-C bonds and the loss of neutral fragments. Allylic cleavage, the breaking of the C3-C4 bond, is a common fragmentation pathway for alkenes because it results in a stable allylic cation. Another expected fragmentation is the loss of a fluorine atom or a molecule of hydrogen fluoride (B91410) (HF).

A 2017 study by Chevrier et al. synthesized several acyclic nucleoside phosphonates derived from (E)-1-bromo-5-diethoxyphosphoryl-5,5-difluoro-pent-2-ene. rsc.org High-resolution mass spectrometry (HRMS) was used to confirm the structures of these complex derivatives, demonstrating the stability of the 5,5-difluoro-pent-2-ene core under soft ionization conditions (ESI). rsc.org For instance, the [M+H]⁺ ion for N¹-[(E)-5,5-Difluoro-5-phosphono-pent-2-en-1-yl]-uracil was calculated as 297.044718 and found to be 297.044641, confirming its elemental composition. rsc.org

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Ion Formula | Proposed Fragment | Fragmentation Pathway |

| 106 | [C₅H₈F₂]⁺• | Molecular Ion | Ionization of the parent molecule |

| 87 | [C₅H₈F]⁺ | [M - F]⁺ | Loss of a fluorine radical |

| 86 | [C₅H₇F₂]⁺ | [M - H]⁺ | Loss of a hydrogen radical |

| 67 | [C₅H₇]⁺ | [M - HF - F]⁺ | Loss of HF followed by loss of a fluorine radical |

| 51 | [CHF₂]⁺ | Difluoromethyl cation | Cleavage of the C4-C5 bond |

| 41 | [C₃H₅]⁺ | Allyl cation | Cleavage of the C3-C4 bond (allylic cleavage) |

Note: The fragmentation pattern is predictive and based on general principles of mass spectrometry. The relative abundances of the peaks would depend on the ionization energy and the specific mass spectrometer used.

X-ray Crystallography for Solid-State Structural Elucidation (if applicable for derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. uq.edu.auresearchgate.net While this compound itself is a liquid at room temperature, its derivatives can often be crystallized, providing invaluable insight into the molecule's conformation, bond lengths, bond angles, and intermolecular interactions in the solid state.

Studies on acyclic nucleoside phosphonates (ANPs), which are analogues of nucleotides, have utilized X-ray crystallography to understand how these molecules interact with biological targets. mdpi.commalariaworld.org Research on ANPs derived from related structures has successfully determined their crystal structures when bound to enzymes like hypoxanthine-guanine-[xanthine] phosphoribosyltransferase (HG[X]PRT). researchgate.netrcsb.org These crystallographic studies reveal the precise binding modes and conformations adopted by the acyclic portion of the molecule within the enzyme's active site, which is crucial for rational drug design. uq.edu.aumalariaworld.org For example, the crystal structures of human HGPRT in complex with various ANPs have been determined, showing how the flexible linkers adapt to fit into the enzyme's binding pockets. rcsb.org This information is directly relevant to understanding the potential conformations that derivatives of this compound could adopt.

Other Complementary Spectroscopic Methods

Beyond Raman, MS, and X-ray crystallography, other spectroscopic techniques can provide additional structural and electronic information.

UV-Visible Spectroscopy : Simple alkenes like this compound are expected to have their primary electronic transitions (π → π*) in the far ultraviolet region (below 200 nm), making them difficult to observe with standard UV-Vis spectrophotometers. guildgemlab.com However, if the double bond is conjugated with other chromophores, as might be the case in more complex derivatives, these absorptions can shift to longer, more accessible wavelengths. acs.org

Microwave Spectroscopy : This technique is used for gas-phase molecules and can provide highly precise measurements of rotational constants, from which accurate bond lengths and angles can be derived. nist.govrsc.org For a molecule like this compound, microwave spectroscopy could determine the precise geometry of its different conformers in the gas phase. Systematic analysis of halogen-bonded adducts by microwave spectroscopy has shown that gas-phase geometries are often very similar to those found in the condensed phase. nih.gov

Applications in Advanced Organic Synthesis As a Building Block

Role in the Synthesis of Fine Chemicals

Fine chemicals are pure, single substances produced in limited quantities and are often used as intermediates in the production of specialty chemicals such as pharmaceuticals, agrochemicals, and electronic chemicals. mdpi.comrsc.org The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. sioc-journal.cn 5,5-Difluoropent-2-ene serves as a key starting material for synthesizing fluorinated fine chemicals. researchgate.netsigmaaldrich.com

The presence of the gem-difluoro group can enhance the metabolic stability and bioavailability of a drug molecule. In the synthesis of fine chemicals, the double bond in this compound allows for a variety of chemical transformations, including but not limited to, epoxidation, dihydroxylation, and addition reactions. These reactions enable the construction of more complex molecular architectures. For instance, the Heck reaction, a palladium-catalyzed cross-coupling reaction, is a powerful tool for C-C bond formation and is increasingly used in the production of fine chemicals. rug.nl While specific examples detailing the use of this compound in large-scale fine chemical production are not extensively documented in publicly available literature, its structural motifs are found in precursors to complex molecules, such as those used in the development of antiviral agents. rsc.org

The table below summarizes the types of reactions that building blocks like this compound can undergo in the synthesis of fine chemicals.

| Reaction Type | Reagents/Catalysts | Product Type | Relevance to Fine Chemicals |

| Epoxidation | Peroxy acids (e.g., mCPBA) | Fluorinated epoxides | Intermediates for pharmaceuticals and agrochemicals |

| Dihydroxylation | Osmium tetroxide (OsO₄) | Fluorinated diols | Chiral building blocks for asymmetric synthesis |

| Heck Reaction | Palladium catalyst, base | Arylated or vinylated products | Construction of complex carbon skeletons |

| Michael Addition | Nucleophiles | Functionalized alkanes | Creation of new C-C or C-heteroatom bonds |

Precursor for the Construction of Complex Fluorinated Molecules

The strategic incorporation of fluorine into organic molecules is a key strategy in modern drug discovery and materials science. sioc-journal.cn this compound is a valuable precursor for the synthesis of complex fluorinated molecules due to the presence of the reactive gem-difluoromethylene group adjacent to a double bond. rsc.org This structural feature allows for a range of chemical manipulations to build intricate molecular frameworks.

One notable application is in the synthesis of fluorinated nucleoside analogues. rsc.org Nucleoside analogues are a class of antiviral and anticancer agents. The gem-difluoro group in this compound can act as a bioisostere for other chemical groups, such as a phosphate (B84403). rsc.org For example, (E)-1-bromo-5-diethoxyphosphoryl-5,5-difluoro-pent-2-ene, a derivative of this compound, has been utilized in the synthesis of acyclic nucleoside phosphonates. rsc.org These compounds are designed as mimics of natural deoxynucleoside monophosphates (dNMPs) and have potential as antiviral agents. rsc.org The synthesis involves the N-alkylation of various nucleobases with the fluorinated building block. rsc.org

The reactivity of the double bond in this compound and its derivatives allows for various synthetic transformations, including:

Cross-metathesis reactions: Although challenges have been reported in some cases with fluorinated substrates, this reaction remains a powerful tool for C-C bond formation. rsc.org

Halofluorination: The addition of a halogen and a fluorine across the double bond can introduce further functionality into the molecule. beilstein-journals.org

Deoxyfluorination: This process can be used to introduce fluorine atoms into a molecule by replacing oxygen atoms. beilstein-journals.org

The table below presents examples of complex fluorinated molecules synthesized using precursors derived from gem-difluoroalkenes.

| Precursor | Reaction Type | Synthesized Molecule | Potential Application | Reference |

| (E)-1-bromo-5-diethoxyphosphoryl-5,5-difluoro-pent-2-ene | N-alkylation | 5,5-difluoro-5-phosphono-pent-2-en-1-yl nucleosides | Antiviral agents | rsc.org |

| 5-Bromo-4,4-difluoropent-1-ene | Nucleophilic substitution, cycloaddition | Various complex organic molecules | Pharmaceuticals, agrochemicals |

Development of Bioisosteric Analogues (conceptual framework)

Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activity to a parent compound. wikipedia.orgtcichemicals.com The concept of bioisosterism is a fundamental strategy in medicinal chemistry used to optimize drug candidates by improving their potency, selectivity, metabolic stability, and pharmacokinetic profiles. wikipedia.orgnih.gov

The gem-difluoromethyl group (–CF2–) present in this compound is a well-established bioisostere for several functional groups, including:

Phosphate group (–O–P(O)(OH)2–): The –CF2–P(O)(OH)2 moiety is isopolar and isosteric to a phosphate group. rsc.org This substitution can enhance the metabolic stability of a drug by replacing a labile phosphate ester linkage with a more robust C-P bond. rsc.org

Ether oxygen (–O–): The gem-difluoro group can mimic the steric and electronic properties of an ether linkage.

Ketone (C=O): The replacement of a carbonyl group with a difluoromethylene group can impact the molecule's polarity and hydrogen bonding capacity.

The rationale for using the gem-difluoro group as a bioisostere lies in the unique properties of the fluorine atom, including its high electronegativity, small size, and ability to act as a hydrogen bond acceptor. rsc.org These properties can lead to significant changes in the biological activity of a molecule. rsc.org

The development of bioisosteric analogues using this compound as a building block would conceptually involve:

Identification of a lead compound: A biologically active molecule with a known target and a functional group that can be replaced by a gem-difluoro moiety.

Rational design: Using computational modeling and chemical intuition to design analogues where the target functional group is replaced by a fragment derived from this compound.

Chemical synthesis: Utilizing the reactivity of this compound to synthesize the designed analogues.

Biological evaluation: Testing the synthesized analogues for their biological activity and comparing it to the parent compound.

The following table provides a conceptual framework for the bioisosteric replacement of common functional groups with a gem-difluoro group derived from this compound.

| Original Functional Group | Bioisosteric Replacement | Rationale for Replacement | Potential Impact on Properties |

| Phosphate | gem-Difluorophosphonate | Isopolar and isosteric, increased metabolic stability. rsc.org | Enhanced bioavailability, longer half-life. |

| Ketone | gem-Difluoromethylene | Altered polarity and hydrogen bonding capacity. | Modified receptor binding, improved membrane permeability. |

| Ether | gem-Difluoromethylene | Mimics steric and electronic properties. | Increased metabolic stability against ether cleavage. |

Utilization in Polymer Chemistry and Materials Science (as a monomer)

Fluorinated polymers often exhibit unique and desirable properties, including high thermal stability, chemical resistance, low surface energy, and specific optical and electrical characteristics. ossila.com These properties make them valuable materials for a wide range of applications, from high-performance plastics and elastomers to advanced coatings and membranes.

This compound, as a functionalized alkene, can potentially serve as a monomer or a co-monomer in the synthesis of novel fluorinated polymers. The presence of the double bond allows for polymerization through various mechanisms, including radical, cationic, and coordination polymerization. msu.edu The gem-difluoro group would be incorporated into the polymer backbone or as a side chain, imparting the characteristic properties of fluorinated materials.

The introduction of fluorine onto a polymer backbone can enhance the crystalline properties of the resulting material. ossila.com This can lead to a higher degree of orientation in polymer structures, which is beneficial for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic solar cells. ossila.com

While specific examples of polymers synthesized directly from this compound are not prevalent in the reviewed literature, the use of similar fluorinated alkenes as monomers is well-established. The general approach for utilizing this compound as a monomer would involve: